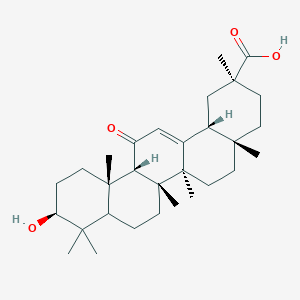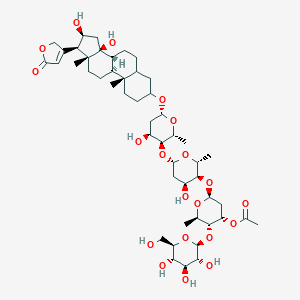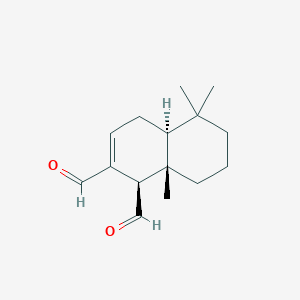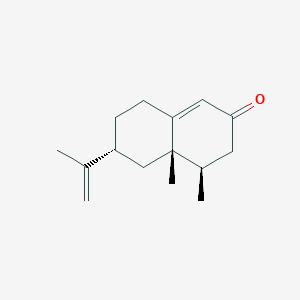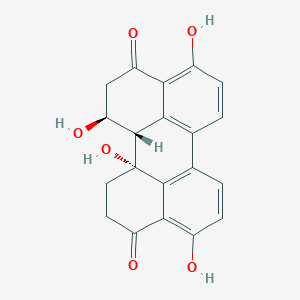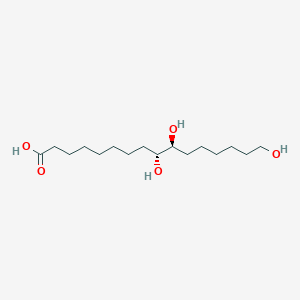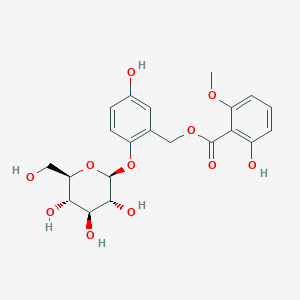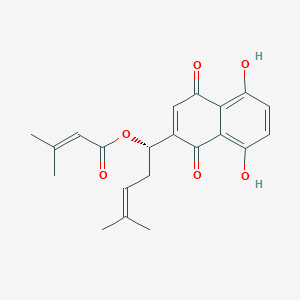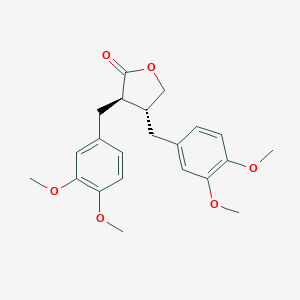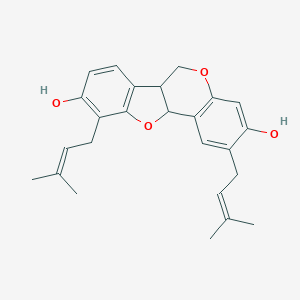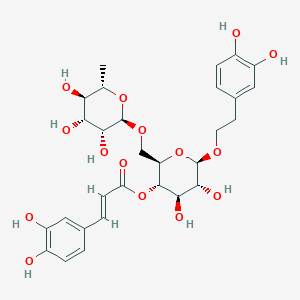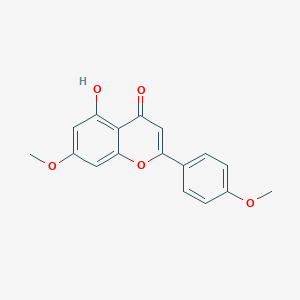
二甲氧基异黄素苷
描述
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Dimethoxylapigenin. However, the synthesis of similar compounds often involves complex chemical reactions2.Molecular Structure Analysis
The molecular structure of a compound like Dimethoxylapigenin can be determined using various techniques such as X-ray crystallography3. Molecular dynamics simulations and structural analysis can also provide insights into the functional impact of the molecular structure4.
Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the interaction of the compound with other substances5. However, specific information on the chemical reactions involving Dimethoxylapigenin is not available in the retrieved data.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Dimethoxylapigenin can be analyzed using various techniques91011. These properties include factors such as pH, electrical conductivity, and cation exchange capacity.科学研究应用
神经保护特性
二甲氧基异黄素苷,特别是二甲邦或拉替拉定形式,因其神经保护作用而被广泛研究。研究表明,二甲邦在治疗神经退行性疾病(如阿尔茨海默病和亨廷顿舞蹈症)中显示出治疗潜力。它在改善细胞能量平衡、稳定线粒体和增强钙保留能力方面显示出有希望的效果,这对于神经保护至关重要。这些特性可能会扩展到治疗焦虑、缺血和抑郁的应用中,早期治疗显示出最明显的效果 (Ustyugov 等人,2016 年); (Ustyugov 等人,2015 年)。
自噬刺激
拉替拉定已知可以刺激自噬,减少 α-突触核蛋白等神经变性相关蛋白的积累。这表明它在治疗包括帕金森病和路易体痴呆在内的突触核蛋白病中的潜力。拉替拉定诱导自噬是其神经保护机制的关键方面 (Steele 等人,2012 年)。
抗癌潜力
二甲氧基异黄素苷的一种变体黄芩素,作为致癌基因抑制剂已显示出希望。它对人乳头瘤病毒 (HPV) 的 E6 和 E7 癌蛋白表现出抑制作用,表明其在治疗 HPV 相关的宫颈癌中的潜在应用 (Lee 等人,2005 年)。
对缺血性神经元损伤的保护作用
二甲邦已被评估其在脑缺血期间的潜在神经保护作用。它在保护海马切片免受氧气和葡萄糖剥夺以及谷氨酸兴奋毒性方面显示出希望,这表明了治疗脑缺血再灌注损伤的一种新的治疗策略 (Egea 等人,2014 年)。
对基因表达的影响
正在研究二甲氧基异黄素苷类似物的调节基因表达的潜力。这包括研究二聚化物等化合物,它们使用小分子控制基因表达,这是一种在调节基因治疗中具有显着临床应用价值的方法 (Pollock 和 Clackson,2002 年)。
药物基因组学研究
遗传变异对药物反应的影响(包括涉及二甲氧基异黄素苷等化合物的反应)是药物基因组学研究的关键领域。这项研究有助于了解药物疗效和安全性的变异性,从而导致更个性化的医疗治疗 (Giacomini 等人,2007 年)。
安全和危害
未来方向
The future directions for research on a compound like Dimethoxylapigenin could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties15. These studies could provide valuable insights into the potential applications of the compound in various fields.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, further research and analysis would be required.
属性
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZERJKGWTQYMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199276 | |
| Record name | Apigenin dimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apigenin 7,4'-dimethyl ether | |
CAS RN |
5128-44-9 | |
| Record name | 5-Hydroxy-7,4′-dimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5128-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apigenin dimethylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apigenin 7,4'-dimethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Apigenin dimethylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,4'-DI-O-METHYLAPIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC8MF8MWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Apigenin 7,4'-dimethyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0132454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

